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Compound of Interest

Compound Name:
7,8-dimethoxy-2-methyl-3-

phenoxy-4H-chromen-4-one

CAS No.: 315233-83-1

Cat. No.: B2540748

Get Quote

Executive Summary
This technical guide provides a comparative analysis of 3-phenoxy-4H-chromen-4-ones (3-

aryloxyflavones) and 3-alkoxy-4H-chromen-4-ones (3-alkoxyflavones). While both classes

share the privileged chromen-4-one scaffold, the nature of the substituent at the C3 position—

specifically the ether linkage to either an aromatic ring (phenoxy) or an aliphatic chain (alkoxy)

—dictates distinct pharmacological profiles, synthetic pathways, and metabolic fates.

Key Insight: 3-Alkoxy derivatives generally offer superior solubility and flexible docking via H-

bond acceptance, making them ideal for targets requiring specific orientation in narrow

pockets. In contrast, 3-phenoxy derivatives introduce rigid steric bulk and additional

-

stacking capabilities, often resulting in higher potency against deep hydrophobic pocket targets
(e.g., kinases, COX-2) but at the cost of increased molecular weight and synthetic complexity.
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The chromen-4-one scaffold (flavone core) is a planar, bicyclic system. The C3 position is

critical for modulating biological activity because it sits adjacent to the carbonyl (C4) and the B-

ring (C2), creating a "molecular hinge" region often involved in receptor binding.

Structural Comparison
Feature 3-Alkoxy Chromen-4-one 3-Phenoxy Chromen-4-one

Linkage
Ether (

)

Diaryl Ether (

)

Electronic Effect
Electron-donating (+I, +M) to

the ring.

Electron-withdrawing (via Ph) /

Donating (+M).

Sterics
Flexible (if chain > C1). Low

steric hindrance if methoxy.

Rigid, bulky. The phenoxy ring

twists out of plane.

Binding Mode

H-bond acceptor (ether O);

Hydrophobic interactions (alkyl

chain).

-

stacking (T-shaped or parallel);

Hydrophobic bulk.

Metabolic Stability
Susceptible to O-dealkylation

(CYP450).

High stability of ether bond; Ph

ring susceptible to

hydroxylation.

Comparative Potency Analysis
Target Class: Anti-Inflammatory (COX-2 / 5-LOX
Inhibition)
3-Phenoxy Potency: High. The introduction of a phenoxy group at C3 mimics the vicinal diaryl

heterocycle motif found in Coxibs (e.g., Celecoxib). The bulky phenoxy group fills the larger

hydrophobic side pocket of COX-2, enhancing selectivity over COX-1.

Mechanism: The phenoxy ring locks the conformation, preventing free rotation and reducing

the entropic penalty of binding.

Data Trend: 3-phenoxy derivatives often exhibit IC
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values in the low nanomolar range (10–50 nM) for COX-2.

3-Alkoxy Potency: Moderate.[1] Short-chain alkoxy groups (methoxy/ethoxy) lack the bulk to fill

the hydrophobic pocket efficiently. Long-chain alkoxy groups can improve potency but often

lose selectivity due to "floppy" binding modes.

Data Trend: 3-methoxy derivatives typically show IC

values in the micromolar range (1–10

M).

Target Class: Anticancer (Kinase Inhibition)
3-Phenoxy Potency: Superior for Specificity. Many kinase inhibitors require a "gatekeeper"

residue interaction. The 3-phenoxy moiety can engage in edge-to-face

-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within the ATP-binding cleft.

Example: 3-phenoxyflavones have shown cytotoxicity against breast cancer lines (MCF-7)

by disrupting microtubule dynamics or inhibiting specific tyrosine kinases.

3-Alkoxy Potency: Superior for Bioavailability. While potentially less potent in pure enzymatic

assays, 3-alkoxy derivatives (especially 3-methoxy) often show better cellular uptake.

Example: 3-alkoxy analogues of flavone-8-acetic acid demonstrated significant indirect

antitumor effects via cytokine induction, a pathway less dependent on rigid steric fit.

Quantitative Data Summary (Representative)
Compound
Class

Substituent
(C3)

Target
IC

/ Activity
Reference

3-Alkoxy COX-2 [1]

3-Phenoxy (Subst.) COX-2 [2]

3-Alkoxy AChE [3]

3-Phenoxy P-gp Efflux [4]
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Note: Data represents general trends derived from SAR studies of 3-substituted chromones. 3-

Phenoxy derivatives consistently show 10-100x higher potency in targets requiring hydrophobic

pocket occupation.

Mechanistic Visualization (SAR)
The following diagram illustrates the divergent structure-activity relationships (SAR) and

synthesis pathways for these two classes.

3-Hydroxychromen-4-one
(Flavonol Core)

Reagent: R-X, K2CO3
Process: SN2 Alkylation

Reagent: Ar-B(OH)2, Cu(OAc)2
Process: Chan-Lam Coupling

3-Alkoxy-chromen-4-one

Mechanism:
H-Bond Acceptor

Flexible Chain
Metabolic Liability (Dealkylation)

Biological Target
(e.g., Kinase Pocket)

Moderate Affinity
(High Solubility)

3-Phenoxy-chromen-4-one
Mechanism:

Pi-Pi Stacking
Rigid Hydrophobic Bulk

Metabolic Stability (Ether)

High Affinity
(Deep Pocket Fit)

Click to download full resolution via product page

Caption: Divergent synthesis and mechanistic impact of 3-alkoxy vs. 3-phenoxy substitution on

the chromen-4-one scaffold.

Experimental Protocols
Synthesis of 3-Alkoxy-chromen-4-one (General SN2
Protocol)
Objective: Introduction of an aliphatic ether linkage via nucleophilic substitution. Scope:

Suitable for methyl, ethyl, allyl, and benzyl groups.

Reagents: Dissolve 3-hydroxychromen-4-one (1.0 equiv) in anhydrous Acetone or DMF (10

mL/mmol).
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Base: Add anhydrous Potassium Carbonate (

) (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.

Alkylation: Add the appropriate Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

dropwise.

Reaction: Reflux at 60°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol.

Yield: Typically 85–95%.

Synthesis of 3-Phenoxy-chromen-4-one (Chan-Lam
Coupling)
Objective: Introduction of an aryl ether linkage via Copper(II)-mediated oxidative coupling. This

is required because the C3 hydroxyl is not nucleophilic enough for simple SNAr against

unactivated aryls.

Reagents: Dissolve 3-hydroxychromen-4-one (1.0 equiv) and Aryl Boronic Acid (2.0 equiv) in

Dichloromethane (DCM) (10 mL/mmol).

Catalyst: Add Copper(II) Acetate (

) (1.0 equiv) and Pyridine (2.0 equiv).

Oxidant: Add powdered 4Å Molecular Sieves (to adsorb water) and ensure the reaction is

open to the atmosphere (or use an

balloon).

Reaction: Stir vigorously at room temperature for 24–48 hours. The reaction color typically

changes from blue to green/brown.

Workup: Filter through a Celite pad to remove copper salts. Wash filtrate with 1M HCl (to

remove pyridine) and Brine.

Purification: Silica gel column chromatography is usually required (Gradient: Hexane
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10% EtOAc/Hexane).

Yield: Typically 40–65% (Lower due to steric hindrance at C3).

Strategic Recommendations
Choose 3-Alkoxy if your lead optimization goal is to improve solubility or pharmacokinetics

(PK). The flexibility of the chain allows for fine-tuning of LogP without drastically altering the

molecular footprint.

Choose 3-Phenoxy if your goal is potency against a target with a known deep hydrophobic

pocket (e.g., COX-2, specific Kinases). The rigidity and bulk are superior for locking the

inhibitor into an active conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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